molecular formula C18H13ClF2N2O3 B14097114 Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14097114
M. Wt: 378.8 g/mol
InChI Key: OVJRCKQAAOTBJX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups, such as a chloro group, a difluorobenzylamino group, and a methyl ester group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions. This step forms the quinoline ring system.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination with Difluorobenzylamine: The difluorobenzylamino group is introduced through a nucleophilic substitution reaction between the chloroquinoline intermediate and 3,5-difluorobenzylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but lacks the difluorobenzyl group.

    Methyl 6-chloro-4-((3,5-dichlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with dichlorobenzyl instead of difluorobenzyl.

    Methyl 6-chloro-4-((3,5-dimethylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with dimethylbenzyl instead of difluorobenzyl.

Uniqueness

The presence of the 3,5-difluorobenzylamino group in Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H13ClF2N2O3

Molecular Weight

378.8 g/mol

IUPAC Name

methyl 6-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)15-16(22-8-9-4-11(20)7-12(21)5-9)13-6-10(19)2-3-14(13)23-17(15)24/h2-7H,8H2,1H3,(H2,22,23,24)

InChI Key

OVJRCKQAAOTBJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F

Origin of Product

United States

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